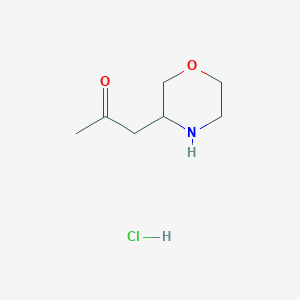

1-(Morpholin-3-yl)propan-2-one hydrochloride

Description

1-(Morpholin-3-yl)propan-2-one hydrochloride (CAS: 1461715-62-7) is a hydrochloride salt of a prochiral heterocyclic aminoketone. Its molecular formula is C₇H₁₄ClNO₂, with a molecular weight of 179.65 g/mol . The compound features a morpholine ring substituted at the 3-position with a propan-2-one group. It is commonly used in pharmaceutical research and synthesis, particularly as a precursor for bioactive molecules. Physical properties include a white solid appearance and a melting point of 185°C .

Properties

IUPAC Name |

1-morpholin-3-ylpropan-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c1-6(9)4-7-5-10-3-2-8-7;/h7-8H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YECRNJBRLUIXKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1COCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(Morpholin-3-yl)propan-2-one hydrochloride generally involves the nucleophilic substitution or addition of morpholine onto a suitable ketone or keto-precursor, followed by salt formation with hydrochloric acid to yield the hydrochloride salt. The morpholine ring is introduced via reaction with morpholine itself, typically under controlled temperature and solvent conditions.

Detailed Synthetic Procedures

Morpholine Addition to Keto Precursors

A representative preparation involves the reaction of a suitable keto compound (such as a 3-halopropan-2-one or a protected intermediate) with morpholine under mild to moderate temperatures (0–25°C initially, then raised to 20–30°C) to ensure controlled nucleophilic substitution.

- Morpholine is added slowly at low temperature (0–5°C) to the reaction mixture to control exothermicity.

- The mixture is then stirred at 20–25°C for extended periods (e.g., 12 hours) to complete the reaction.

- Workup involves filtration, washing with organic solvents (e.g., dichloromethane), and solvent removal under reduced pressure.

- The crude product is purified by co-distillation with solvents such as ethyl acetate or acetone.

- The hydrochloride salt is formed by adding concentrated hydrochloric acid or oxalic acid solutions at 25–30°C, followed by stirring and filtration to isolate the solid salt.

Table 1: Example Reaction Conditions for Morpholine Addition

| Step | Conditions | Notes |

|---|---|---|

| Morpholine addition | 0–5°C initially, then 20–25°C | Slow addition to control reaction rate |

| Stirring time | 12 hours at 20–25°C | Ensures completion |

| Solvent for washing | Dichloromethane | Removes impurities |

| Salt formation | Addition of HCl or oxalic acid | At 25–30°C, 3 hours stirring |

| Isolation | Filtration and drying | Yields solid hydrochloride salt |

Yield example: 67.7 g product obtained under described conditions.

Industrial Scale Considerations

Industrial methods emphasize:

- Use of automated reactors for precise temperature and addition control.

- Optimization of solvent systems to maximize yield and purity.

- Use of base or acid scavengers to control pH during salt formation.

- Multi-step syntheses where morpholine introduction is followed by salt formation and purification steps.

- Quality control measures including solvent removal under reduced pressure and co-distillation to ensure product purity.

Reaction Types and Chemical Considerations

The preparation involves key reaction types:

- Nucleophilic substitution: Morpholine acts as a nucleophile attacking electrophilic centers on the keto precursor.

- Salt formation: Reaction with hydrochloric acid to form the stable hydrochloride salt.

- Purification: Solvent washes and co-distillation to remove impurities and isolate the product.

Common reagents and conditions include:

| Reagent/Condition | Purpose |

|---|---|

| Morpholine | Nucleophile for substitution |

| Concentrated HCl or oxalic acid | Salt formation |

| Dichloromethane, ethyl acetate, acetone | Washing and purification |

| Temperature control (0–30°C) | Reaction rate and selectivity |

Research Findings and Optimization

- The reaction temperature and solvent choice critically influence yield and purity.

- Lowering temperature from 180°C to 170°C in microwave-assisted methods improved yield.

- Acetonitrile as solvent outperforms ethanol and water for morpholine substitution reactions.

- Salt formation with oxalic acid or hydrochloric acid improves product stability and crystallinity.

- Extended stirring times at moderate temperatures (20–25°C) ensure reaction completion without side reactions.

Chemical Reactions Analysis

1-(Morpholin-3-yl)propan-2-one hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides under specific conditions.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring can be modified with different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

1-(Morpholin-3-yl)propan-2-one hydrochloride serves as a versatile reagent in various scientific domains:

Organic Synthesis

This compound is utilized as a building block for synthesizing more complex organic molecules. It can participate in various chemical reactions, including:

- Oxidation : Leading to the formation of ketones and aldehydes.

- Reduction : Producing various alcohol derivatives.

- Substitution Reactions : Generating halogenated compounds and other functionalized derivatives.

Biological Research

The compound's structural characteristics impart significant biological activity:

- Enzyme Inhibition : It has been studied for its potential to inhibit specific enzymes, which could have therapeutic implications in diseases involving enzyme dysregulation.

- Antimicrobial Activity : Preliminary studies suggest that it may inhibit the growth of certain bacteria and fungi, indicating potential use in developing antimicrobial agents.

- Anticancer Potential : Research indicates possible anticancer effects through modulation of signaling pathways involved in cell proliferation and apoptosis.

Case Study 1: Enzyme Inhibition

A study focused on the binding interactions of this compound with specific enzymes demonstrated its effectiveness as an inhibitor. The compound's morpholine ring enhances its binding affinity, making it a candidate for further pharmacological exploration.

Case Study 2: Antimicrobial Efficacy

Research conducted on various morpholine derivatives indicated that compounds similar to this compound exhibit antimicrobial properties. In vitro tests showed significant inhibition of bacterial growth, suggesting its potential application in treating infections.

Case Study 3: Anticancer Activity

In vivo studies using animal models revealed that this compound could enhance cognitive functions and locomotor activity by increasing neurotransmitter levels. Furthermore, it showed promise in modulating cancer cell growth, warranting further investigation into its mechanisms of action.

Mechanism of Action

The mechanism of action of 1-(Morpholin-3-yl)propan-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. In receptor binding studies, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 1-(morpholin-3-yl)propan-2-one hydrochloride with structurally related compounds, focusing on molecular features and physical properties:

Key Observations :

- Morpholine vs. Thiomorpholine/Piperidine : Replacement of oxygen in morpholine with sulfur (thiomorpholine) increases molecular weight and alters electronic properties. Piperidine analogs (e.g., 4-methylpiperidine) exhibit reduced polarity .

- Aromatic vs. Heterocyclic Substituents : Compounds with aromatic groups (e.g., 4-methoxyphenyl) show higher lipophilicity, impacting solubility and bioavailability .

- Melting Points : Hydrochloride salts (e.g., 185°C for the target compound) generally have higher melting points than neutral analogs due to ionic interactions .

Pharmacological Relevance

- Prochiral Nature : The target compound’s prochiral ketone group enables asymmetric synthesis of chiral amines, critical in drug development (e.g., APIs like oxaliplatin in ) .

- Biological Activity : Morpholine-containing analogs are explored for antimicrobial and anticancer properties. For example, 2-(6-Methoxynaphthalen-2-yl)-1-(morpholin-4-yl)propan-1-one () was synthesized to study anti-inflammatory activity .

Biological Activity

1-(Morpholin-3-yl)propan-2-one hydrochloride, also known by its CAS number 1461715-62-7, is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C_6H_{12}ClN_1O_1

- Molecular Weight : 151.62 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which may lead to altered cellular responses and potential therapeutic effects.

- Receptor Binding : Studies indicate that it may interact with opioid receptors, suggesting a role in pain modulation and analgesic effects .

Biological Activity

The compound exhibits a range of biological activities, including:

- Anticancer Properties : Preliminary studies suggest that this compound may induce cell cycle arrest and apoptosis in cancer cells. This has been observed in breast cancer cell lines such as MCF-7 and MDA-MB-231.

| Cell Line | Effect | Mechanism |

|---|---|---|

| MCF-7 | Cytotoxicity | Induction of apoptosis |

| MDA-MB-231 | Cell cycle arrest | G2/M phase arrest |

Case Studies

- Study on Anticancer Activity : A study evaluated the effects of this compound on breast cancer cell lines. Results indicated significant cytotoxic effects, particularly at higher concentrations, suggesting a dose-dependent relationship.

- Opioid Receptor Interaction : Research involving docking studies has indicated that this compound may have enhanced affinity for opioid receptors compared to traditional analgesics. This could lead to the development of safer pain management alternatives with reduced addiction potential .

Pharmacokinetics

The pharmacokinetic profile of this compound remains under investigation. However, initial findings suggest:

- Absorption and Distribution : The compound is expected to be well absorbed due to its chemical structure, facilitating its distribution in biological systems.

Safety and Toxicity

While the compound shows promise in various applications, safety profiles need further evaluation. Initial studies indicate minimal toxicity at low doses; however, higher doses may lead to adverse effects, necessitating careful dosage regulation in therapeutic contexts.

Q & A

Q. What are the recommended methods for synthesizing 1-(Morpholin-3-yl)propan-2-one hydrochloride, and how can reaction conditions be optimized?

A common approach involves coupling morpholine derivatives with propan-2-one precursors under catalytic conditions. Key steps include:

- Amination : Reacting morpholine-3-yl intermediates with ketone precursors using catalysts like palladium or copper complexes to form the morpholine-propan-2-one backbone .

- Hydrochloride Formation : Treating the free base with hydrochloric acid to enhance solubility and stability.

Optimization parameters include temperature control (20–60°C), pH adjustment (acidic conditions for protonation), and solvent selection (e.g., ethanol or aqueous HCl) to maximize yield .

Q. How can researchers ensure the purity of this compound during synthesis?

- Chromatographic Techniques : Use reverse-phase HPLC or GC-MS with reference standards (e.g., United States Pharmacopeia-certified materials) to quantify impurities .

- Recrystallization : Purify the hydrochloride salt using solvents like ethanol/water mixtures to remove unreacted intermediates .

- Spectroscopic Validation : Confirm purity via H/C NMR to detect residual solvents or byproducts .

Q. What safety protocols are essential when handling hydrochloride salts in laboratory settings?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of fine particulates during weighing or synthesis .

- Emergency Measures : For accidental exposure, rinse eyes with water for 15 minutes and seek medical attention for persistent irritation .

Advanced Research Questions

Q. What analytical techniques are most effective for resolving contradictions in spectroscopic data during structural elucidation?

- X-ray Crystallography : Resolve ambiguities in stereochemistry or bond angles using SHELX programs (e.g., SHELXL for refinement), particularly for hydrochloride salts .

- 2D NMR (COSY, HSQC) : Differentiate between overlapping signals in complex morpholine derivatives by correlating H and C shifts .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight discrepancies caused by isotopic patterns or adduct formation .

Q. How can computational modeling assist in predicting the reactivity and stability of this compound under varying experimental conditions?

- DFT Calculations : Use Gaussian or ORCA software to model electron density maps, predicting protonation sites in the morpholine ring under acidic conditions .

- Molecular Dynamics (MD) Simulations : Assess solubility trends in polar solvents by simulating hydration shells around the hydrochloride ion .

- pKa Prediction Tools : Software like MarvinSuite estimates protonation states to guide reaction pH optimization .

Q. What strategies are employed to mitigate byproduct formation during the synthesis of morpholine derivatives?

- Reagent Stoichiometry : Maintain a 1.2:1 molar ratio of morpholine to ketone precursors to minimize unreacted starting materials .

- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of amine intermediates .

- Byproduct Trapping : Add scavengers like molecular sieves to absorb water or HCl gas, reducing side reactions .

Q. How can researchers address discrepancies between theoretical and experimental molecular weight determinations?

- Calibration with Certified Standards : Compare experimental HRMS data against USP reference materials to validate instrument accuracy .

- Isotopic Pattern Analysis : Use software (e.g, XCalibur) to deconvolute isotopic clusters, ensuring alignment with theoretical Cl/Cl ratios .

Methodological Tables

Q. Table 1. Key Analytical Parameters for Purity Assessment

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.